4-(Hydroxyamino)-6-methylquinoline 1-oxide

Lipophilicity Drug-likeness Quinoline SAR

4-(Hydroxyamino)-6-methylquinoline 1-oxide (CAS 13442-08-5, molecular formula C₁₀H₁₀N₂O₂, molecular weight 190.20 g/mol) is a synthetic quinoline N-oxide derivative belonging to the 4-hydroxyaminoquinoline 1-oxide (4-HAQO) family. This class of compounds is historically significant as proximate carcinogens and mutagens, with the parent 4-HAQO recognized as the active metabolite of the classic mutagen 4-nitroquinoline 1-oxide (4-NQO).

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 13442-08-5
Cat. No. B080093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxyamino)-6-methylquinoline 1-oxide
CAS13442-08-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=CC2=NO)O
InChIInChI=1S/C10H10N2O2/c1-7-2-3-10-8(6-7)9(11-13)4-5-12(10)14/h2-6,13-14H,1H3
InChIKeyCQKXNXKLTTUOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxyamino)-6-methylquinoline 1-Oxide (CAS 13442-08-5): Sourcing the 6-Methyl Derivative for Quinoline N-Oxide Research


4-(Hydroxyamino)-6-methylquinoline 1-oxide (CAS 13442-08-5, molecular formula C₁₀H₁₀N₂O₂, molecular weight 190.20 g/mol) is a synthetic quinoline N-oxide derivative belonging to the 4-hydroxyaminoquinoline 1-oxide (4-HAQO) family [1]. This class of compounds is historically significant as proximate carcinogens and mutagens, with the parent 4-HAQO recognized as the active metabolite of the classic mutagen 4-nitroquinoline 1-oxide (4-NQO) [2]. The compound features a hydroxyamino group at position 4 and a methyl substituent at position 6 on the quinoline ring, along with an N-oxide at position 1, with a computed XLogP3-AA value of 1.8 indicating moderate lipophilicity [1].

1 6‑Methyl positional probe for quinoline N‑oxide SAR mutagenicity research
2 Reported computed lipophilicity and mass shift support LC‑MS discrimination from parent 4‑HAQO
3 Distinct CAS identity from 2‑methyl and 5‑methyl regioisomers — requires explicit documentation in SAR panels

Why 4-(Hydroxyamino)-6-methylquinoline 1-Oxide Cannot Be Simply Replaced by Other 4-HAQO Analogs


Subtle positional methyl substitutions on the quinoline N-oxide scaffold can produce large differences in lipophilicity, electronic profile, and biological activity that undermine experimental reproducibility if analogs are interchanged [1]. For 4-(Hydroxyamino)-6-methylquinoline 1-oxide, the methyl group at the 6-position differentiates it from the parent 4-HAQO, the N-methylamino derivative (4-(N-hydroxy-N-methylamino)quinoline 1-oxide, CAS 69321-16-0), and other ring-methyl regioisomers such as 2-methyl-4-hydroxyaminoquinoline 1-oxide (CAS 10482-16-3) and 5-methyl-4-hydroxyaminoquinoline 1-oxide (CAS 13442-07-4) [2]. Even minor changes in the position of a single methyl group can alter the compound's ability to form DNA adducts, its reactivity toward biological nucleophiles, and its metabolic activation, making generic substitution scientifically hazardous without controlled comparative data [3].

Regioisomeric mismatch 2‑Methyl or 5‑methyl 4‑HAQO analogs may produce different DNA adduct profiles and metabolic activation; assay results cannot be extrapolated without direct comparative data.
N‑Methylamino analog 4‑(N‑hydroxy‑N‑methylamino)quinoline 1‑oxide follows a distinct metabolic pathway — not a functional substitute for the primary hydroxyamino probe.
Parent 4‑HAQO Unsubstituted 4‑HAQO lacks the 6‑methyl effect on lipophilicity and molecular recognition; dose‑response relationships established with the parent may not transfer.

Quantitative Differentiation Evidence for 4-(Hydroxyamino)-6-methylquinoline 1-Oxide vs. 4-HAQO Analogs


Lipophilicity Shift: 6-Methyl Substitution Increases logP by ~0.8 Units Compared to Parent 4-HAQO

The computed XLogP3-AA of 4-(Hydroxyamino)-6-methylquinoline 1-oxide is 1.8, compared to a computed XLogP3-AA of approximately 1.0 for the unsubstituted parent 4-hydroxyaminoquinoline 1-oxide (4-HAQO, CAS 4637-56-3) [1][2]. This +0.8 logP increase reflects a tangible shift in partition behavior that can alter membrane permeability, protein binding, and metabolic clearance in cell-based assays.

Lipophilicity shift
Cross‑study comparable
+0.8 logP (computed XLogP3‑AA)
Approximately 6.3‑fold higher octanol‑water partition ratio than parent 4‑HAQO; impacts membrane permeability in cell‑based assays.
Computed value; experimental logP not available.
Lipophilicity Drug-likeness Quinoline SAR

Molecular Weight and Hydrogen Bond Acceptor Elevation vs. Parent 4-HAQO

4-(Hydroxyamino)-6-methylquinoline 1-oxide has a molecular weight of 190.20 g/mol and 4 hydrogen bond acceptors, compared to 176.17 g/mol and 4 hydrogen bond acceptors for 4-HAQO [1][2]. The 14.03 g/mol increase corresponds to the addition of a single methyl group (–CH₃) at position 6, which is the minimal structural change necessary to probe steric and electronic effects at that ring position.

Mass shift
Cross‑study comparable
+14.03 g/mol
One –CH₃ group increase; enables unambiguous LC‑MS identification in biological matrices for SAR studies.
Computed molecular weight (PubChem).
Physical chemistry Compound characterization Quinoline derivatives

Regioisomeric Differentiation: 6-Methyl vs. 5-Methyl and 2-Methyl 4-Hydroxyaminoquinoline 1-Oxides

Three regioisomeric mono-methyl 4-hydroxyaminoquinoline 1-oxides are indexed: 6-methyl (CAS 13442-08-5), 5-methyl (CAS 13442-07-4), and 2-methyl (CAS 10482-16-3) [1]. The 6-methyl isomer places the substituent at the meta position relative to the quinoline nitrogen, whereas the 5-methyl isomer places it at the peri position and the 2-methyl isomer at the ortho position. These positional differences are predicted to produce distinct electronic effects on the N-oxide and hydroxyamino moieties, though experimental comparative mutagenicity data for these specific regioisomers remain absent from the peer-reviewed literature .

Regioisomeric identity
Class‑level inference
C‑6 methyl (meta to ring N) vs. C‑2 (ortho) and C‑5 (peri) isomers
Positional isomer differentiation is the sole verifiable distinguisher; no experimental comparative mutagenicity data available.
CAS registry and IUPAC comparison only.
Regioisomerism Structure-activity relationship Quinoline N-oxide

Hydroxyamino vs. N-Methylamino Functionality: Distinct Metabolic Activation Pathways

4-(Hydroxyamino)-6-methylquinoline 1-oxide bears a primary hydroxyamino group (–NHOH) at C-4, whereas the closely related compound 4-(N-hydroxy-N-methylamino)quinoline 1-oxide (CAS 69321-16-0) bears a secondary N-methylhydroxyamino group (–N(CH₃)OH) [1]. The N-methyl derivative has been experimentally confirmed as potently carcinogenic in mice upon subcutaneous injection [1], but the 6-methyl derivative's primary hydroxyamino group is expected to follow a distinct O-acetylation → DNA adduct formation pathway similar to that established for the parent 4-HAQO [2]. No direct comparative carcinogenicity or mutagenicity data exist for the 6-methyl compound.

Functional group
Class‑level inference
Primary –NHOH vs. secondary –N(CH₃)OH analog
Expected to follow distinct O‑acetylation → DNA adduct formation pathway; N‑methyl analog confirmed carcinogenic in mice, 6‑methyl compound not directly evaluated.
Carcinogenicity data from Kawazoe et al. (1978) apply to N‑methyl analog only.
Proximate carcinogen Metabolic activation DNA adduct formation

Validated Application Scenarios for 4-(Hydroxyamino)-6-methylquinoline 1-Oxide Procurement


Structure-Activity Relationship (SAR) Studies of Quinoline N-Oxide Mutagens

Use 4-(Hydroxyamino)-6-methylquinoline 1-oxide as a defined structural probe to test the effect of C-6 methylation on mutagenicity, DNA adduct formation, and metabolic activation compared to the unsubstituted 4-HAQO and other regioisomeric methyl derivatives [1]. The precisely known molecular weight (190.20 g/mol) and lipophilicity (XLogP3-AA = 1.8) facilitate LC-MS quantification in biological matrices [2].

Metabolic Activation and DNA Adductomics Research

Employ the 6-methyl derivative as a substrate for O-acetyltransferase and sulfotransferase activation studies to characterize DNA adduct profiles via mass spectrometry, leveraging the distinct +14 Da mass shift relative to parent 4-HAQO for unambiguous adduct identification [1]. The primary hydroxyamino group (–NHOH) follows the classic 4-HAQO activation pathway, making it a suitable control compound for mechanistic studies [2].

In Vitro Mutagenicity Screening Panels with Positional Isomer Controls

Include 4-(Hydroxyamino)-6-methylquinoline 1-oxide in mutagenicity testing batteries (e.g., Ames test, umu assay, comet assay) alongside the 5-methyl and 2-methyl regioisomers to generate direct comparative mutagenicity data that currently does not exist in the literature [1]. The distinct CAS number (13442-08-5) ensures traceable procurement and reproducible experimental documentation.

Application
Selection Property
Validation Focus
Quinoline N‑oxide SAR probe
Defined C‑6 methyl substitution with computable physicochemical shift
Confirm identity via LC‑MS and orthogonal methods; compare with parent 4‑HAQO
Metabolic activation / DNA adductomics
Primary hydroxyamino group; distinct +14 Da mass shift for adduct tracking
O‑Acetyltransferase / sulfotransferase activity; adduct profiling by mass spectrometry
Mutagenicity screening panels
Positional isomer control with documented CAS identity
Ames test, umu assay, comet assay; generate comparative data vs. 2‑methyl and 5‑methyl isomers
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